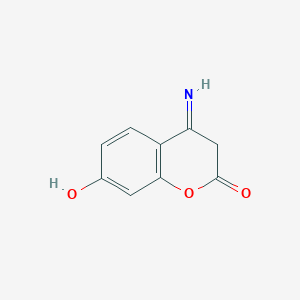![molecular formula C14H11ClO3 B8625835 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B8625835.png)
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde
概要
説明
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzaldehyde, featuring a chloro-substituted benzyloxy group and a hydroxyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxybenzaldehyde attacks the electrophilic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-chlorobenzyl chloride, 2-hydroxybenzaldehyde, base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Typically, an organic solvent such as ethanol or methanol is used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the pure compound.
化学反応の分析
Types of Reactions
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: 4-(4-Chloro-benzyloxy)-2-hydroxybenzoic acid.
Reduction: 4-(4-Chloro-benzyloxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural features.
Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(4-Chloro-benzyloxy)-benzoic acid
- 4-(4-Chloro-benzyloxy)-benzyl alcohol
- 4-(4-Chloro-benzyloxy)-phenylamine
Comparison
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the benzene ring, which allows for diverse chemical reactivity. In contrast, similar compounds like 4-(4-Chloro-benzyloxy)-benzoic acid and 4-(4-Chloro-benzyloxy)-benzyl alcohol lack the aldehyde functionality, limiting their reactivity in certain types of chemical transformations.
特性
分子式 |
C14H11ClO3 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H11ClO3/c15-12-4-1-10(2-5-12)9-18-13-6-3-11(8-16)14(17)7-13/h1-8,17H,9H2 |
InChIキー |
AONSQBQRSQOHLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C=O)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

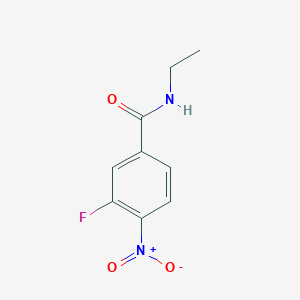
![2-Nitro-5-(oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8625772.png)
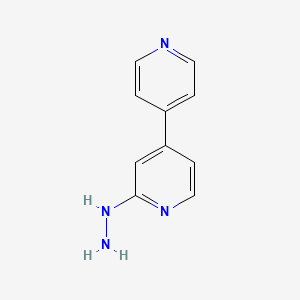


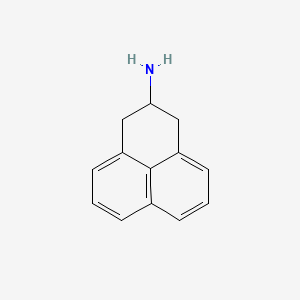
![tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate](/img/structure/B8625815.png)
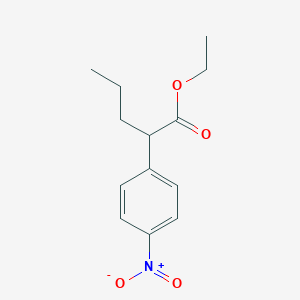
![1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B8625825.png)
